Product packaging for 2-Methoxy-3-methyl-1-butene(Cat. No.:CAS No. 51776-45-5)

2-Methoxy-3-methyl-1-butene

Cat. No.: B8518569
CAS No.: 51776-45-5
M. Wt: 100.16 g/mol
InChI Key: KDMASJAWKNAFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-methyl-1-butene (CAS Registry Number: 51776-45-5) is an organic compound with the molecular formula C6H12O and a molecular weight of 100.16 g/mol . As a vinyl ether, its primary research value lies in the study of chemical thermodynamics and reaction equilibria. Investigations into the relative stabilities of isomeric structures are a key area of application; for instance, the standard enthalpy change (ΔrH°) for its isomerization to 2-methoxy-3-methyl-2-butene in the gas phase has been measured at 9.46 ± 0.33 kJ/mol . This precise thermodynamic data is critical for researchers developing and validating computational chemistry models and understanding the energy landscapes of organic molecules. Furthermore, related alkoxyalkenes serve as precursors or intermediates in synthetic organic chemistry, including studies on the synthesis of ethers like 2-methoxy-2-methylbutane (TAME) from alcohols and alkenes . The compound must be handled by qualified professionals in a controlled laboratory setting. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B8518569 2-Methoxy-3-methyl-1-butene CAS No. 51776-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51776-45-5

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-methoxy-3-methylbut-1-ene

InChI

InChI=1S/C6H12O/c1-5(2)6(3)7-4/h5H,3H2,1-2,4H3

InChI Key

KDMASJAWKNAFBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)OC

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations Involving 2 Methoxy 3 Methyl 1 Butene

Strategies for the Synthesis of 2-Methoxy-3-methyl-1-butene

Etherification Reactions of Branched Butenes

Etherification of branched butenes, such as 3-methyl-1-butene (B165623), with methanol (B129727) is a direct route to methoxy-methyl-butane derivatives. However, controlling the position of the double bond to yield the terminal alkene is a significant challenge due to the thermodynamics favoring the more substituted internal alkene.

The acid-catalyzed addition of methanol to 3-methyl-1-butene is a well-established reaction, analogous to the more commonly cited acid-catalyzed hydration. chegg.combrainly.comlibretexts.org The reaction proceeds via a carbocation intermediate. The initial protonation of the double bond in 3-methyl-1-butene can lead to a secondary carbocation. This intermediate is susceptible to a 1,2-hydride shift, rearranging to a more stable tertiary carbocation.

The nucleophilic attack by methanol can occur at either the secondary or the tertiary carbocation. Attack at the initial secondary carbocation followed by deprotonation would yield the desired, less-substituted product, this compound (an anti-Markovnikov addition product in terms of the ether). However, the rearrangement to the tertiary carbocation is rapid and generally favored. Subsequent attack by methanol on this more stable tertiary carbocation leads to the formation of the constitutional isomer, 2-methoxy-2-methylbutane, as the major product, following Markovnikov's rule. chegg.comlibretexts.orginfinitylearn.com The formation of the rearranged ether, 2-methoxy-2-methylbutane, is often a significant competing reaction. chegg.com

Table 1: Products of Acid-Catalyzed Methoxylation of 3-Methyl-1-Butene

ReactantCatalystConditionsMajor ProductMinor/Side Products
3-Methyl-1-butene, MethanolAcid (e.g., H₂SO₄)Varies2-Methoxy-2-methylbutaneThis compound

This table illustrates the typical outcome of the acid-catalyzed addition of methanol to 3-methyl-1-butene, where the rearranged, thermodynamically more stable ether is the predominant product.

To overcome the inherent regioselectivity challenges of simple acid catalysis, various catalytic systems have been explored. The goal is to favor the kinetic product (this compound) over the thermodynamic product (2-methoxy-2-methylbutane) or to prevent the rearrangement of the carbocation intermediate.

Heterogeneous acid catalysts, such as zeolites and acidic ion-exchange resins, are widely used in industrial etherification processes. mdpi.comresearchgate.net Catalysts like ZSM-5 and Amberlyst-15 have been employed for the etherification of branched olefins. google.comgoogle.com These solid acids can offer advantages in terms of product separation and catalyst recyclability. However, their acidic sites often promote the same carbocation rearrangement pathways seen in homogeneous catalysis, frequently leading to the more stable internal ether as the major product. Research into these systems focuses on modifying the catalyst's pore structure, acidity, and reaction conditions (temperature, pressure) to influence the product distribution. rsc.orgresearchgate.netbham.ac.uk For instance, controlling the residence time within a catalyst's pores can sometimes limit the extent of rearrangement reactions.

Nickel-based catalytic systems have also been investigated for the hydroalkoxylation of dienes, demonstrating high regioselectivity for the formation of allylic ethers. nih.gov While not a direct methoxylation of a butene, this research highlights that transition metal catalysts can offer alternative mechanistic pathways that avoid traditional carbocation intermediates, thereby providing a potential avenue for achieving greater regiocontrol in the synthesis of specific vinyl ethers like this compound.

Precursor-Based Synthesis Pathways

An alternative to the direct etherification of butenes is the construction of this compound from specifically chosen precursors. These multi-step syntheses can offer greater control over the final structure of the molecule.

The hydroalkoxylation of alkynes is a powerful method for the synthesis of vinyl ethers. nih.gov In principle, this compound could be synthesized via the addition of methanol across the triple bond of 3-methyl-1-butyne (B31179).

The primary challenge in this approach is, once again, regioselectivity. The addition of methanol to an unsymmetrical alkyne like 3-methyl-1-butyne can result in two different vinyl ether products, depending on which of the sp-hybridized carbons is attacked by the methanol. The Markovnikov addition would lead to the desired this compound, while the anti-Markovnikov addition would yield 1-methoxy-3-methyl-1-butene. nih.gov The regiochemical outcome is highly dependent on the catalytic system employed, which can include gold, bismuth, or other metal catalysts that activate the alkyne toward nucleophilic attack. nih.govrsc.org

Table 2: Potential Products from Hydroalkoxylation of 3-Methyl-1-Butyne

ReactantReagentPotential Product (Markovnikov)Potential Product (Anti-Markovnikov)
3-Methyl-1-butyneMethanol, CatalystThis compound1-Methoxy-3-methyl-1-butene

This table shows the two possible regioisomers from the addition of methanol to 3-methyl-1-butyne. The distribution of products is dependent on the specific catalyst and reaction conditions used.

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds and is a viable method for preparing vinyl ethers. ontosight.aiorganic-chemistry.orgmasterorganicchemistry.com To synthesize this compound via this route, a ketone would be reacted with a phosphorus ylide.

The specific disconnection for this target molecule points to the reaction between isopropyl methyl ketone (3-methyl-2-butanone) and methoxymethylenetriphenylphosphorane. orgsyn.orgsigmaaldrich.comwikipedia.org The ylide is typically generated in situ from (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base, such as n-butyllithium. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This method is powerful because it unambiguously forms the double bond at the site of the original carbonyl group, thus avoiding the regiochemical mixtures that can plague addition reactions to alkenes and alkynes.

Table 3: Reactants for Wittig Synthesis of this compound

Carbonyl ComponentYlide PrecursorProduct
Isopropyl methyl ketone(Methoxymethyl)triphenylphosphonium chlorideThis compound

This table outlines the key starting materials for the synthesis of this compound using the Wittig reaction.

Synthesis of Chemically Related Methoxy-Butene Isomers and Derivatives

The synthesis of methoxy-butene isomers and their derivatives is a cornerstone of organic synthesis, providing access to a wide array of valuable chiral molecules and complex structures. Methodologies such as asymmetric hydroboration and the functionalization of methoxy-butene scaffolds are pivotal in this regard.

Asymmetric hydroboration stands out as a powerful technique for the stereoselective synthesis of alcohols from alkenes. The use of chiral hydroborating agents allows for the introduction of new stereocenters with high levels of enantiomeric excess (ee).

In the context of methoxy-butenes, research has demonstrated the efficacy of this method. For instance, the asymmetric hydroboration of (E)- and (Z)-2-methoxy-2-butene using (-)-diisopinocampheylborane, followed by oxidation, yields optically active 3-methoxy-2-butanols with high enantioselectivity. researchgate.net Specifically, the (E)-isomer gives (-)-(2R,3R)-3-methoxy-2-butanol in >97% ee, while the (Z)-isomer produces (+)-(2R,3S)-3-methoxy-2-butanol in 90% ee. researchgate.net These chiral synthons can be further converted, for example, into (-)-(2R,3R)-butane-2,3-diol, a valuable chiral diol. researchgate.net

The choice of hydroborating agent and substrate structure significantly influences the stereochemical outcome. Diisopinocampheylborane is a well-established reagent for achieving high asymmetric induction in the hydroboration of various alkenes. umich.eduresearchgate.net The reaction proceeds through a mechanism where the borane (B79455) adds to the less sterically hindered face of the double bond, directed by the chiral environment of the reagent. umich.edu

SubstrateHydroborating AgentProductEnantiomeric Excess (ee)
(E)-2-methoxy-2-butene(-)-Diisopinocampheylborane(-)-(2R,3R)-3-methoxy-2-butanol>97%
(Z)-2-methoxy-2-butene(-)-Diisopinocampheylborane(+)-(2R,3S)-3-methoxy-2-butanol90%
2-methyl-1-buteneDiisopinocampheylborane(R)-2-methyl-1-butanol21%
2,3-dimethyl-1-buteneDiisopinocampheylborane(R)-2,3-dimethyl-1-butanol30%

This table presents data on the asymmetric hydroboration of various methoxy-butenes and related alkenes, highlighting the achieved enantiomeric excess.

Methoxy-butene scaffolds serve as versatile building blocks in the synthesis of more complex molecules. acs.orgmdpi.com Their double bond and methoxy (B1213986) group provide handles for a variety of chemical transformations, enabling the construction of intricate molecular architectures. acs.org

One key strategy involves the rhodium-catalyzed hydroboration of unsaturated amides and esters. core.ac.uk The ability of these functional groups to act as directing groups can control both the regiochemistry and stereochemistry of the hydroboration reaction. core.ac.uk This directed approach allows for the desymmetrization of prochiral molecules, creating new chiral centers with high selectivity. core.ac.uk The resulting organoboranes are highly versatile intermediates that can be converted into a range of other functional groups with retention of stereochemistry. core.ac.uk

For example, the rhodium-catalyzed asymmetric hydroboration of N-methoxy-N-methylcyclopent-3-enecarboxamide demonstrates the influence of a directing group on the diastereoselectivity of the reaction. core.ac.uk The use of different chiral ligands can further control the enantioselectivity of the transformation. core.ac.uk

The functionalization of methoxy-butene and related structures is not limited to hydroboration. These scaffolds can participate in a variety of other reactions, including:

Cascade Reactions: Enabling the rapid construction of polycyclic systems. acs.org

Photochemical Reactions: Utilizing light to promote cycloadditions and rearrangements, leading to unique and strained molecular frameworks. acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions: Forming new carbon-carbon and carbon-heteroatom bonds.

These methodologies underscore the importance of methoxy-butene derivatives as key intermediates in the synthesis of natural products and other biologically active molecules. acs.orgresearchgate.net

Reactivity and Transformation Studies of this compound

The reactivity of this compound is primarily dictated by the interplay between its carbon-carbon double bond and the adjacent methoxy group. The electron-donating nature of the methoxy group influences the regioselectivity and rate of various addition and substitution reactions. ontosight.ai

In electrophilic addition reactions, the double bond of this compound acts as a nucleophile. The methoxy group, being an electron-donating group, increases the electron density of the double bond, thereby affecting its reactivity. ontosight.ai

The addition of electrophiles to unsymmetrical alkenes typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. For this compound, protonation would lead to a tertiary carbocation, which is relatively stable. However, the presence of the oxygen atom can also influence the stability of the intermediate.

In the case of halogenation with reagents like bromine (Br₂) in the presence of a nucleophilic solvent such as methanol (CH₃OH), an electrophilic addition occurs. The reaction proceeds through a bromonium ion intermediate, which is then attacked by the nucleophile. pearson.com The regioselectivity of this attack is influenced by both steric and electronic factors.

ReactantReagentProduct(s)Key Observation
1-Butene (B85601)HBr2-Bromobutane (major), 1-Bromobutane (minor)Follows Markovnikov's rule. stolaf.edu
(S)-3-methyl-1-penteneH₂SO₄ / CH₃OHMixture of methoxylated products and rearrangement productPotential for diastereomers and carbocation rearrangement. stolaf.edu
2-methyl-2-buteneBr₂ / CH₃OHProduct with both bromine and methoxy groupsElectrophilic addition with solvent participation. pearson.com

This table summarizes the outcomes of electrophilic addition reactions for various alkenes, providing insights into the expected reactivity of this compound.

The double bond in this compound is susceptible to both oxidation and reduction.

Oxidation: Oxidation reactions can lead to the formation of various products depending on the oxidizing agent used.

Epoxidation: Using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) followed by a reductive workup would produce a diol.

Ozonolysis: Cleavage of the double bond with ozone (O₃) would result in the formation of carbonyl compounds.

Reduction: Catalytic hydrogenation is a common method for the reduction of alkenes.

Hydrogenation: The reaction of this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), would saturate the double bond to form 2-methoxy-3-methylbutane. acs.org

While the primary reactivity of this compound is centered around its double bond, the methoxy group can potentially participate in nucleophilic substitution reactions under certain conditions. However, the methoxy group is generally a poor leaving group. For substitution to occur, it would typically require protonation or conversion into a better leaving group.

Nucleophilic substitution reactions are more commonly observed in related saturated systems or when the substitution is part of a more complex reaction mechanism. utexas.edu For instance, if a reaction proceeds through a carbocation intermediate, a nucleophile present in the reaction mixture could attack this intermediate. acs.org The outcome of such reactions, whether substitution (SN1) or elimination (E1), depends on the stability of the carbocation, the nature of the nucleophile, and the reaction conditions. utexas.eduacs.org

Iii. Reaction Mechanisms and Kinetics in 2 Methoxy 3 Methyl 1 Butene Systems

Gas-Phase Reaction Mechanisms

The gas-phase chemistry of branched alkenes like 2-methoxy-3-methyl-1-butene is crucial for understanding their atmospheric fate and combustion characteristics.

In the gas phase, hydrogen atoms can either add across the C=C double bond of an alkene or abstract a hydrogen atom from the molecule. nih.gov The addition of a hydrogen atom is a key process in the combustion of hydrocarbon fuels. nih.gov Studies on C5 branched alkenes, such as 2-methyl-1-butene, have provided comprehensive potential energy surfaces for these reactions. researchgate.netnih.gov

Theoretical studies have shown that for branched alkenes, hydrogen atom addition to the terminal carbon site is generally favored. nih.govacs.org Hydrogen atom abstraction reactions by radicals like methylperoxy (CH3Ȯ2) are also significant, particularly at intermediate to high temperatures. acs.org The abstraction can occur from different sites on the molecule, with the rate depending on the specific carbon site. acs.org

The atmospheric degradation of similar compounds is often initiated by reaction with hydroxyl (OH) radicals. researchgate.net This can involve the addition of the OH radical to the double bond or H-atom abstraction. copernicus.orgresearchgate.net

Following the initial addition of a hydrogen atom to form an alkyl radical, subsequent reactions such as β-scission and hydrogen transfer can occur. nih.govresearchgate.netnih.gov β-scission involves the cleavage of a carbon-carbon bond beta to the radical center, resulting in the formation of a smaller alkene and a new radical. researchgate.net This is a dominant cracking pathway for carbenium ions formed from alkenes on acid catalysts. researchgate.netacs.org

Mechanisms of Degradation and Environmental Transformation

The environmental fate of this compound is largely determined by its atmospheric reactions. In the troposphere, organic compounds are degraded primarily through reactions with photochemically generated species like the hydroxyl radical (OH), nitrate (B79036) radical (NO3), and ozone (O3). d-nb.infooecd.org For most organic compounds, reaction with the OH radical is the most significant degradation pathway. oecd.org

For unsaturated ethers, ozonolysis can also be an important degradation route. The reaction of ozone with compounds like 2-methoxypropene (B42093) follows the Criegee mechanism, leading to the formation of carbonyls and other products. mdpi.com The degradation of similar ether compounds, like methyl tertiary-butyl ether (MTBE), is often initiated by H-atom abstraction by OH radicals, generating carbon-centered radicals that undergo further reactions. researchgate.net

The atmospheric oxidation of compounds like 3-methoxy-3-methyl-1-butanol, which shares structural similarities, is initiated by reaction with OH radicals, leading to the formation of various oxidation products. ucr.edu The degradation mechanisms for such compounds can be complex, involving multiple pathways that contribute to the formation of secondary air pollutants. mdpi.comcopernicus.orgresearchgate.net

Hydroxyl Radical (OH) Initiated Reactions

The primary degradation pathway for this compound in the troposphere is initiated by the hydroxyl (OH) radical. For unsaturated ethers, the reaction mechanism is dominated by the electrophilic addition of the OH radical to the carbon-carbon double bond, rather than by hydrogen atom abstraction from the methyl or methoxy (B1213986) groups. nih.gov Theoretical studies on analogous vinyl ethers indicate that the addition of the OH radical to the terminal carbon atom of the vinyl group is the most favored pathway, with branching ratios exceeding 94%. researchgate.netresearcher.life In the case of isopropenyl methyl ether (CH₂=C(CH₃)OCH₃), a close structural analog, OH addition accounts for over 98% of the total reaction rate. nih.gov

This initial reaction leads to the formation of two possible isomeric β-hydroxyalkyl radicals, with the addition to the terminal CH₂ carbon (position 1) being the major channel due to the higher stability of the resulting tertiary radical.

Major Pathway: OH addition to C1, forming a 3-methoxy-2-methyl-2-hydroxy-butyl-1-yl radical.

Minor Pathway: OH addition to C2, forming a 1-hydroxy-3-methoxy-2-methyl-butyl-2-yl radical.

While direct kinetic data for this compound is not available, the rate constants of similar unsaturated ethers suggest a rapid reaction. This reaction typically exhibits a slight negative temperature dependence, a common characteristic for OH addition reactions to alkenes. researcher.lifenih.gov The atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be short, likely on the order of a few hours. nih.govresearchgate.netnih.gov

CompoundRate Constant kOH (cm³ molecule⁻¹ s⁻¹) at 298 KReference
Isopropenyl methyl ether9.90 × 10⁻¹¹ nih.gov
(E)-4-methoxy-3-buten-2-one1.41 × 10⁻¹⁰ copernicus.org
3-Methoxy-3-methyl-1-butanol1.64 × 10⁻¹¹ researchgate.netnih.gov
2-Chloroethyl vinyl ether~3.7 × 10⁻¹¹ (calculated from lifetime) nih.gov

Radical Propagation and Termination Steps

Following the initial OH addition, the resulting β-hydroxyalkyl radical (R•) undergoes a series of rapid propagation steps, primarily in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOx).

Propagation Steps:

Peroxy Radical Formation: The carbon-centered radical (R•) immediately reacts with molecular oxygen in a nearly diffusion-controlled reaction to form a β-hydroxy-peroxy radical (RO₂•). nih.govresearchgate.net

R• + O₂ → RO₂•

Alkoxy Radical Formation: In environments containing nitric oxide (NO), the peroxy radical is quickly converted into a β-hydroxy-alkoxy radical (RO•), oxidizing NO to nitrogen dioxide (NO₂). nih.govresearchgate.net

RO₂• + NO → RO• + NO₂

Alkoxy Radical Decomposition: The highly unstable alkoxy radical can subsequently undergo decomposition via C-C bond cleavage. For the major alkoxy radical formed from this compound, decomposition is expected to break the bond between the two carbon atoms that were originally part of the double bond. This decomposition pathway is known to dominate over reaction with O₂ for similar β-hydroxyalkoxy radicals. researchgate.net This fragmentation likely yields stable carbonyl compounds such as acetone (B3395972) and methyl formate, or formaldehyde (B43269) and a corresponding ketone, based on degradation studies of analogous compounds. nih.govresearchgate.netnih.gov

Termination Steps:

The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. The concentration of radicals in the atmosphere is low, making termination a less frequent event than propagation. conicet.gov.ar Possible termination reactions include:

RO₂• + HO₂• → ROOH + O₂ (formation of a hydroperoxide)

RO₂• + RO₂• → 2RO• + O₂ or R'C(=O)R'' + ROH + O₂ (self-reaction leading to various products)

RO₂• + NO₂ → RO₂NO₂ (formation of a peroxynitrate)

StepGeneric ReactionSignificance
InitiationAlkene + OH• → R•Starts the degradation chain. nih.gov
Propagation 1R• + O₂ → RO₂•Rapid formation of a peroxy radical. researchgate.net
Propagation 2RO₂• + NO → RO• + NO₂Forms an alkoxy radical and NO₂. researchgate.net
Propagation 3RO• → Carbonyls + Radical FragmentDecomposition into stable products. researchgate.net
TerminationRadical + Radical → Stable MoleculeEnds the chain reaction.

Iv. Advanced Spectroscopic and Analytical Research Methodologies for 2 Methoxy 3 Methyl 1 Butene

Comprehensive Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural identification of organic compounds. For 2-Methoxy-3-methyl-1-butene, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The key is to analyze chemical shifts (δ), splitting patterns (multiplicity), and integration values. For this compound, the expected signals correspond to the vinylic protons, the methoxy (B1213986) protons, the methine proton, and the diastereotopic methyl protons of the isopropyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. spectrabase.com For this compound, six unique signals are expected, corresponding to the two olefinic carbons, the methoxy carbon, the methine carbon, and the two methyl carbons of the isopropyl group. spectrabase.com

Table 1: Predicted NMR Spectroscopic Data for this compound
Spectroscopy TypeAtomPredicted Chemical Shift (ppm)Multiplicity
¹H NMR=CH₂ (vinylic)~3.9 - 4.2Singlets (or narrow multiplets)
-OCH₃ (methoxy)~3.4 - 3.6Singlet
-CH- (methine)~2.2 - 2.5Septet
-CH(CH₃)₂ (isopropyl methyls)~1.0 - 1.2Doublet
¹³C NMR=CH₂ (vinylic)~85 - 90CH₂
=C(OCH₃)- (vinylic)~155 - 160C
-OCH₃ (methoxy)~55 - 60CH₃
-CH- (methine)~30 - 35CH
-CH(CH₃)₂ (isopropyl methyls)~20 - 25CH₃

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov For this compound, key absorptions would include C-H stretching from the alkyl and vinyl groups, the C=C double bond stretch, and the characteristic C-O-C asymmetric stretch of the ether linkage.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The C=C bond, being symmetric, often produces a strong signal in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
=C-H Stretch (vinyl)3050 - 3150MediumMedium
C-H Stretch (alkyl)2850 - 3000StrongStrong
C=C Stretch1640 - 1680Medium-WeakStrong
C-H Bend (alkyl)1350 - 1470MediumMedium
C-O-C Asymmetric Stretch (ether)1070 - 1150StrongWeak
=C-H Bend (out-of-plane)880 - 920StrongWeak

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular ion peak ([M]⁺) for this compound (C₆H₁₂O) would appear at an m/z of 100.16. nih.gov

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for ethers and alkenes include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and rearrangements like the McLafferty rearrangement, although the latter is less likely for this specific structure.

Table 3: Expected Mass Spectrometry Fragmentation for this compound
m/zPossible Fragment IonFormulaNotes
100[M]⁺[C₆H₁₂O]⁺Molecular Ion
85[M - CH₃]⁺[C₅H₉O]⁺Loss of a methyl radical
57[C₄H₉]⁺[C₄H₉]⁺Loss of methoxyvinyl radical or isopropyl radical followed by rearrangement
43[C₃H₇]⁺[C₃H₇]⁺Isopropyl cation

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples and for determining its purity.

Gas chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

The purity of a this compound sample can be determined by the presence of a single sharp peak in the chromatogram under specific conditions (e.g., column type, temperature program). The area under the peak is proportional to the amount of the compound, allowing for quantitative analysis when calibrated with known standards. Common detectors used include the Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons, and the Thermal Conductivity Detector (TCD).

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) creates a powerful two-dimensional analytical tool. nih.govuah.edu This hyphenated technique combines the excellent separation capabilities of GC with the definitive identification power of MS. nih.gov

As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The mass spectrometer provides a mass spectrum for each eluting peak. By matching the retention time from the GC and the mass spectrum of an unknown peak to that of a known reference standard, the identity of this compound can be confirmed with very high confidence. nih.gov This method is widely used for both qualitative identification and precise quantification of the compound in complex mixtures, such as environmental samples or products from chemical reactions. uah.edu

Headspace Gas Chromatography for Volatile Analysis

Headspace Gas Chromatography (HS-GC) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds in liquid and solid samples. nih.gov This method is particularly advantageous as it introduces only the volatile components into the gas chromatograph, thereby protecting the instrument's analytical column from non-volatile residues that could otherwise cause contamination and interfere with the analysis. The technique relies on the equilibrium of the analyte between the sample matrix and the gaseous phase (headspace) in a sealed vial.

In a typical HS-GC procedure, a sample containing this compound is placed in a headspace vial and sealed. The vial is then heated to a specific temperature for a set period to allow the volatile compounds to partition into the headspace. A portion of this vapor phase is then automatically injected into the gas chromatograph for separation and detection. The optimization of parameters such as incubation temperature and time is critical to ensure reproducible and sensitive analysis. For instance, in the analysis of volatile compounds in beverages like beer, an exposure time of 45 minutes in the sample headspace has been found to be sufficient to reach equilibrium. nih.gov

The choice of the GC column is also a critical factor in achieving good separation of this compound from other volatile compounds that may be present in the sample. A column with a suitable stationary phase, such as one based on polydimethylsiloxane (B3030410) (PDMS), is often employed for the analysis of non-polar to semi-polar volatile compounds. nih.gov

Below is an illustrative table of typical HS-GC parameters that could be adapted for the analysis of this compound.

ParameterValue/ConditionPurpose
Sample Preparation
Sample Volume5 mLTo ensure sufficient analyte for detection.
Vial Size20 mLProvides adequate headspace for volatilization.
Headspace Autosampler
Incubation Temperature80 °CTo facilitate the volatilization of the analyte.
Incubation Time30 minTo allow for equilibrium to be reached between the sample and headspace.
Injection Volume1 mLTo introduce a representative sample of the headspace into the GC.
Gas Chromatograph
ColumnDB-5ms (30m x 0.25mm, 0.25µm)Separation of volatile compounds based on boiling point and polarity.
Carrier GasHeliumInert gas to carry the sample through the column.
Oven Program40°C (2 min), ramp to 250°C at 10°C/minTo separate compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)To fragment the molecule for identification.
Mass Range35-350 amuTo detect the characteristic mass fragments of the analyte.

Quantitative Analytical Method Development

For the accurate determination of the concentration of this compound in a sample, the development of robust quantitative analytical methods is essential. This involves establishing protocols that are not only sensitive and specific but also reproducible and reliable.

A robust quantification protocol for this compound using HS-GC-MS would typically involve method validation to ensure its performance. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Linearity is established by creating a calibration curve from a series of standards of known concentrations. The response of the instrument (e.g., peak area) is plotted against the concentration of the analyte. A linear relationship, ideally with a correlation coefficient (R²) greater than 0.99, indicates that the method provides a proportional response to the amount of analyte over a specific range.

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are crucial for analyzing trace levels of this compound.

Precision refers to the closeness of agreement between independent test results and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples.

The following table provides a hypothetical example of the performance characteristics of a validated quantitative method for this compound.

ParameterResultAcceptance Criteria
Linearity
Calibration Range1 - 100 µg/LDependent on application
Correlation Coefficient (R²)0.998> 0.99
Sensitivity
Limit of Detection (LOD)0.2 µg/LSufficiently low for intended use
Limit of Quantification (LOQ)0.7 µg/LSufficiently low for intended use
Precision
Intra-day RSD4.5%< 15%
Inter-day RSD6.8%< 20%
Accuracy
Recovery (spiked samples)95 - 105%80 - 120%

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis, particularly in complex matrices where matrix effects can significantly impact the accuracy of the results. nih.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard.

The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic analysis. nih.gov Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This approach effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise measurements. nih.govusgs.gov

The development of a SIDA method for this compound would require the synthesis of a suitable isotopically labeled internal standard, for example, 2-(Methoxy-d3)-3-methyl-1-butene. The mass spectrometer would then be set to monitor specific mass-to-charge (m/z) ratios for both the native compound and the labeled standard.

An example of the ions that could be monitored for a SIDA of this compound is presented in the table below.

CompoundMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)
This compoundC₆H₁₂O100.185.1
2-(Methoxy-d3)-3-methyl-1-buteneC₆H₉D₃O103.188.1

V. Theoretical and Computational Studies of 2 Methoxy 3 Methyl 1 Butene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to predict molecular characteristics with a high degree of accuracy. researchgate.net

Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-methoxy-3-methyl-1-butene, this process would involve calculating bond lengths, bond angles, and dihedral angles. While specific, peer-reviewed geometrical optimization data for this compound is not widely published, the typical output of such a calculation is illustrated in the hypothetical table below.

Electronic structure analysis provides insight into the distribution of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. bac-lac.gc.ca A smaller gap generally suggests higher reactivity.

Hypothetical Optimized Geometrical Parameters for this compound

Parameter Atom Pair/Trio Calculated Value
Bond Length (Å) C1=C2 1.34
C2-O 1.36
O-CH3 1.42
C2-C3 1.51
C3-C(CH3)2 1.54
**Bond Angle (°) ** C1=C2-O 125.0
C1=C2-C3 120.5
C2-O-CH3 118.0

Note: The data in this table is illustrative of typical results from DFT calculations and is not based on published experimental or computational values for this specific molecule.

Theoretical calculations are also used to predict the spectroscopic properties of molecules, which can then be compared with experimental spectra for identification and structural confirmation. For instance, calculations can determine the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be computed. researchgate.net These calculations help in the assignment of experimental spectral data.

Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(C=C) 1650 Alkene C=C stretch
ν(=C-H) 3080 Alkene C-H stretch
ν(C-O) 1240 Ether C-O stretch

Note: The data in this table is a hypothetical representation of calculated spectroscopic parameters.

Reaction Dynamics and Potential Energy Surfaces (PES)

Computational studies can map the energy changes that occur during a chemical reaction. This is achieved by constructing a potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry.

A PES allows chemists to identify the most likely pathway for a reaction, known as the reaction coordinate. This map includes stable intermediates and the high-energy transition states that connect them. Identifying the structure and energy of a transition state is crucial for understanding the reaction mechanism and calculating its rate. For a molecule like this compound, this could involve studying its isomerization or its participation in addition reactions. researchgate.net

Thermochemical parameters, such as enthalpy and entropy, are critical for understanding the stability and reactivity of a compound. Computational methods can be used to calculate these values. Studies have been conducted on the isomerization equilibrium between this compound and its more stable isomer, 2-methoxy-3-methyl-2-butene. researchgate.net The thermodynamic parameters for this reaction have been determined, providing insight into the relative stability of the two isomers. researchgate.net

Thermodynamic Parameters for the Isomerization of this compound to 2-Methoxy-3-methyl-2-butene

Parameter Solvent Value
Standard Enthalpy (ΔH°) Cyclohexane (B81311) (6.48 ± 0.26) kJ mol⁻¹

| Standard Entropy (ΔS°) | Cyclohexane | (14.11 ± 0.77) J K⁻¹ mol⁻¹ |

Data sourced from a study on the equilibrium mixtures of the two isomers. researchgate.net

Conformational Analysis and Molecular Modeling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Molecular modeling techniques are used to identify the various possible conformers of this compound and to determine their relative energies. The most stable conformer is the one with the lowest energy, and it will be the most populated at equilibrium. This analysis is vital for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Vii. Applications in Organic Synthesis and Industrial Chemical Processes

Role as an Intermediate in Fine Chemical Synthesis

As a reactive and functionalized molecule, 2-methoxy-3-methyl-1-butene serves as a valuable intermediate in the multi-step synthesis of high-value, low-volume chemical products, commonly referred to as fine chemicals.

Vinyl ethers are a recognized class of compounds utilized in pharmaceutical and agrochemical synthesis. acs.org For instance, the asymmetric hydroformylation of aryl vinyl ethers is a known route to produce optically active 2-aryloxypropanoic acids, a class of herbicides. acs.org While direct evidence for the use of this compound in currently marketed products is not prevalent in public literature, its structural motifs are of significant interest. The related compound, 3-methoxy-3-methyl-1-butanol, is noted as an important fine chemical raw material, finding use as an additive in pharmaceuticals and as an intermediate for agrochemicals. google.com This suggests that this compound, as a potential precursor to such alcohol structures through hydration or hydroboration-oxidation, holds promise as a starting material in these fields. The vinyl ether moiety can be transformed into a variety of other functional groups, making it a versatile synthon for constructing the complex molecular architectures often found in biologically active compounds.

The electron-donating methoxy (B1213986) group on the double bond of this compound makes it an electron-rich monomer, highly susceptible to cationic polymerization. researchgate.net This process is the primary method for polymerizing vinyl ethers, leading to the formation of poly(vinyl ether)s (PVEs). Cationic polymerization is initiated by Lewis acids or protonic acids, which attack the double bond to generate a stable carbocationic intermediate that then propagates.

The polymerization of this compound would proceed through the formation of a tertiary carbocation stabilized by the adjacent oxygen atom, which is a favorable pathway. The resulting polymer, poly(this compound), would feature a flexible polyether backbone with pendant isopropyl groups, influencing its physical properties such as solubility, glass transition temperature, and crystallinity. The properties of PVEs can be tailored by the choice of catalyst and reaction conditions. acs.org

Table 1: Common Initiator Systems for Cationic Polymerization of Vinyl Ethers

Initiator Type Examples Characteristics
Protonic Acids Triflic acid (CF₃SO₃H), Perchloric acid (HClO₄) Strong acids that directly protonate the vinyl ether.
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄), Tin(IV) chloride (SnCl₄) Require a co-initiator (e.g., water, alcohol) to generate the initiating protonic species.

| Organometallic | Iodine (I₂), Metal Halide/Ether Complexes | Can initiate living/controlled polymerization, allowing for precise control over polymer molecular weight and architecture. acs.org |

The development of polymers from monomers like this compound is an active area of research, driven by the demand for new materials with specific properties for applications in coatings, adhesives, and specialty plastics.

Participation in Advanced Catalytic Processes

The reactivity of the double bond in this compound makes it a substrate for various catalytic transformations, including oxidation and isomerization, which are fundamental processes in organic chemistry.

The conversion of alkenes to epoxides is a critical transformation in organic synthesis, as epoxides are versatile intermediates that can be opened by a wide range of nucleophiles. acs.orglibretexts.org The double bond in this compound is electron-rich due to the oxygen atom's ability to donate electron density, making it highly susceptible to electrophilic attack by oxidizing agents. acs.org

The epoxidation of this substrate can be achieved using various methods:

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are classic oxidants for converting alkenes to epoxides via a concerted "Butterfly Mechanism". wikipedia.org

Metal-Catalyzed Oxidations: Systems using hydrogen peroxide or alkyl hydroperoxides in combination with metal catalysts (e.g., based on titanium, vanadium, or molybdenum) are effective for epoxidation. wikipedia.orgacs.org These methods are often preferred in industrial settings due to their efficiency and the use of cheaper terminal oxidants.

Asymmetric Epoxidation: Chiral catalysts can be employed to produce an optically active epoxide, which is a highly valuable building block for the synthesis of enantiomerically pure pharmaceuticals. caltech.edu

A study on the epoxidation of 1-butene (B85601) and isobutene on a titanium silicate (B1173343) catalyst showed that the structure of the alkene significantly influences selectivity and the formation of byproducts. acs.org For instance, the epoxidation of isobutene in methanol (B129727) led to the formation of ring-opened products like 2-methoxy-2-methyl-1-propanol. acs.org A similar reactivity pattern would be expected for the epoxide of this compound, which upon acid-catalyzed ring-opening with methanol, would yield valuable di-ether or ether-diol products.

Table 2: Selected Reagents for Alkene Epoxidation

Reagent/System Description
m-CPBA A widely used, commercially available peroxy acid for general-purpose epoxidation.
Hydrogen Peroxide (H₂O₂) / Metal Catalyst A "greener" and more atom-economical approach often used in industrial processes. acs.org
Dimethyldioxirane (DMDO) A neutral and highly reactive oxidant, prepared from acetone (B3395972) and Oxone.

The isomerization of alkenes is a fundamental reaction that typically leads to the formation of a more thermodynamically stable isomer. britannica.com In the case of this compound, the double bond is in a terminal (exo) position. Under acidic conditions or in the presence of a transition metal catalyst, it is expected to isomerize to the more stable internal (endo) isomer, 2-methoxy-3-methyl-2-butene.

The stability of an alkene is generally determined by the degree of substitution of the double bond; more substituted alkenes are more stable. stackexchange.com

This compound: A di-substituted alkene.

2-Methoxy-3-methyl-2-butene: A tri-substituted alkene.

The driving force for this isomerization is the formation of the more highly substituted and thus thermodynamically favored double bond. This process is typically catalyzed by acids, which protonate the double bond to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon leads to the rearranged alkene. Solid acid catalysts, such as zeolites, are also effective for promoting such isomerization reactions. organic-chemistry.org Understanding this isomerization is crucial for controlling the selectivity of reactions involving this compound, as the isomeric product may have different reactivity and applications.

Viii. Broader Research Implications and Emerging Areas in Methoxy Alkene Chemistry

Advancements in Green Chemistry and Sustainable Synthesis

The principles of green chemistry—which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are central to modern chemical research. Methoxy-alkenes are implicated in this field, particularly in the development of more sustainable routes to valuable chemical feedstocks.

Research into sustainable chemistry aims to replace high-temperature 'cracking' processes for alkene synthesis with more environmentally benign methods, such as the dehydration of alcohols. rsc.org The synthesis of methoxy-alkenes can align with these goals. For instance, the acid-catalyzed addition of methanol (B129727) to an alkene, a reaction analogous to the formation of 2-methoxy-2-methylbutane from 3-methyl-1-butene (B165623), represents a potentially atom-economical pathway. chegg.com

Furthermore, alkoxycarbonylation reactions, which involve the addition of an alcohol and carbon monoxide across a double bond, are fundamental in the chemical industry for producing esters. researchgate.net The development of heterogeneously catalyzed processes for these reactions, potentially applicable to methoxy-alkenes, signifies a move towards more sustainable and efficient industrial synthesis. researchgate.net The use of green reagents and solvents, such as dimethyl carbonate (DMC), in reactions involving similar functional groups also highlights a promising direction for the sustainable transformation of alkene-containing compounds. semanticscholar.org These approaches underscore a broader trend towards creating valuable chemicals from simple, readily available building blocks under milder, more sustainable conditions.

Table 1: Examples of Sustainable Synthetic Strategies Relevant to Methoxy-Alkenes

Synthetic StrategyDescriptionRelevance to Green ChemistryReference
Catalytic Alcohol DehydrationFormation of alkenes from alcohols using homogeneous or heterogeneous catalysts, often under milder conditions than traditional cracking.Offers a renewable route to alkenes, potentially reducing energy consumption and reliance on fossil fuels. rsc.org
Acid-Catalyzed Alkoxy AdditionThe addition of an alcohol across an alkene double bond, catalyzed by an acid, to form an ether.Can be a highly atom-economical reaction, forming C-O bonds efficiently. chegg.com
Heterogeneous AlkoxycarbonylationThe reaction of an alkene, an alcohol, and carbon monoxide using a solid catalyst to produce esters.Improves catalyst recyclability and process sustainability compared to homogeneous systems. researchgate.net

Contributions to Atmospheric Chemical Transport Models

Methoxy-alkenes are a class of volatile organic compounds (VOCs) whose reactions in the troposphere can influence air quality and climate. Understanding their atmospheric fate is crucial for developing accurate chemical transport models that predict the formation of pollutants like ozone and secondary organic aerosols (SOAs).

The primary removal pathway for many VOCs in the atmosphere is reaction with the hydroxyl (OH) radical. researchgate.netucr.edu Experimental studies on compounds structurally related to 2-Methoxy-3-methyl-1-butene provide essential kinetic data for these models. For example, the rate constant for the reaction of 3-Methoxy-3-methyl-1-butanol with OH radicals was measured to be (1.64 ± 0.06) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. ucr.edu Similarly, studies on unsaturated ketoethers have determined OH reaction rate coefficients in the range of (1.41 to 3.34) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netcopernicus.org

Table 2: Atmospheric Reaction Data for Methoxy-Alkene Analogs

CompoundAtmospheric OxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Key Products IdentifiedReference
3-Methoxy-3-methyl-1-butanolOH Radical(1.64 ± 0.06) × 10⁻¹¹Acetone (B3395972), Methyl Acetate (B1210297) ucr.edu
(E)-4-methoxy-3-buten-2-oneOH Radical(1.41 ± 0.11) × 10⁻¹⁰Methyl formate, Methyl glyoxal researchgate.netcopernicus.org
(1E)-1-methoxy-2-methyl-1-penten-3-oneOH Radical(3.34 ± 0.43) × 10⁻¹⁰Methyl formate, 2,3-pentanedione researchgate.netcopernicus.org

Development of Novel Functional Materials

The unique electronic and steric properties of methoxy-alkenes make them intriguing building blocks for the synthesis of novel functional materials. The presence of both a polymerizable alkene group and a polar methoxy (B1213986) group allows for the design of materials with tailored properties.

One emerging area is the development of molecular machines. Quantum chemical calculations have shown that in certain overcrowded alkene-based light-driven rotary motors, the substitution of a methyl group with a methoxy group could significantly lower the thermal barriers to rotation. rsc.org This suggests that incorporating methoxy-alkene structures into molecular motor designs could lead to faster and more efficient nanoscale machines. rsc.org

Furthermore, the reactivity of the methoxy-alkene moiety can be harnessed to create complex molecular architectures. For example, the intramolecular SN′ cyclization of organolithium reagents onto methoxy alkenes has been shown to produce novel spirocyclic compounds. nih.gov Such rigid and well-defined three-dimensional structures could serve as precursors for advanced materials, including porous organic frameworks or specialized ligands for catalysis. While direct polymerization of this compound is not widely documented, its structure suggests it could act as a monomer. The resulting polymer would feature a pendant methoxy group at regular intervals, which could influence properties such as solubility, adhesion, and thermal stability.

Chemoinformatic Insights into Methoxy-Alkene Reactivity and Selectivity

Chemoinformatics and computational chemistry provide powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating research and development. These methods allow for the exploration of reaction mechanisms, the prediction of properties, and the rational design of new molecules and experiments.

Quantitative Structure-Activity Relationship (QSAR) studies, a key chemoinformatic technique, establish correlations between the physicochemical parameters of molecules and their biological activity or chemical reactivity. niscpr.res.in For example, QSAR models have been developed for methoxy-substituted stilbenes to predict their ability to inhibit certain enzymes, demonstrating the significant influence of the methoxy group's electronic properties. Such models can be used to predict the potential activity of new methoxy-alkene derivatives before they are synthesized. niscpr.res.in

Computational studies also provide deep mechanistic insights. High-level ab initio calculations have been used to determine the gas-phase enthalpies of formation for methoxy-substituted compounds, revealing the energetic effects of the methoxy group on molecular stability. mdpi.com It was found that the presence of a methoxy group can decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. mdpi.com Other studies have focused on the reactivity of related structures, such as methoxy-quinone methides, showing how factors like extended π-conjugation can dramatically influence stability and reaction rates. nih.gov These computational approaches are essential for building a predictive understanding of how the specific structural features of a methoxy-alkene will govern its reactivity and selectivity in various chemical environments.

Table 3: Summary of Chemoinformatic and Computational Studies on Methoxy-Containing Compounds

Study AreaMethodologyKey InsightRelevance to Methoxy-AlkenesReference
Molecular MotorsDensity Functional Theory (DFT)Substitution with a methoxy group can lower the rotational energy barrier in alkene-based motors.Predicts how methoxy groups can be used to tune the function of molecular-level materials. rsc.org
QSAR of Stilbene DerivativesMultiple Linear Regression (MLR)Developed a model predicting enzyme inhibition based on molecular descriptors related to the methoxy group.Demonstrates the utility of QSAR in predicting the biological or chemical activity of methoxy-alkenes.
Thermodynamics of IndanonesG3(MP2)//B3LYP calculationsQuantified the stabilizing energetic effect of a methoxy substituent on a cyclic core.Provides fundamental data on how the methoxy group influences molecular stability and reactivity. mdpi.com
Reactivity of Quinone MethidesKinetic studies and HPLC analysisShowed that extended conjugation significantly stabilizes methoxy-quinone methides, affecting their reactivity.Illustrates how electronic effects involving the methoxy group dictate reaction kinetics. nih.gov

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-Methoxy-3-methyl-1-butene be experimentally confirmed?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., methoxy C-O stretches), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference experimental data with computational predictions (e.g., density functional theory, DFT) for structural validation. The compound’s molecular formula (C₆H₁₂O) and IUPAC identifier should align with spectral data .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer : Common methods include alkylation of allylic alcohols with methylating agents (e.g., methyl iodide) or acid-catalyzed elimination reactions of precursor alcohols like 3-methyl-2-methoxy-1-butanol. Upstream precursors such as methanol (CAS 67-56-1) and butadiene derivatives (CAS 106-99-0) may be employed, as inferred from analogous synthesis pathways . Optimize regioselectivity by controlling reaction conditions (e.g., temperature, catalyst choice).

Q. How can researchers distinguish this compound from its structural isomers (e.g., 1-Methoxy-3-methyl-3-butene)?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for separation and retention time analysis. Compare experimental NMR chemical shifts with computed spectra (e.g., via NIST databases) to identify isomer-specific splitting patterns. For example, the methoxy group’s position alters coupling constants in ¹H-NMR .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data for this compound’s physicochemical properties be resolved?

  • Methodological Answer : Hybrid modeling approaches, such as combining quantitative structure-property relationship (QSPR) models with experimental validation, mitigate discrepancies. For instance, neural networks trained on high-quality datasets (e.g., NIST thermochemical data) can refine predictions of boiling points or partition coefficients. Cross-validate results using multiple computational packages (e.g., Gaussian, COSMO-RS) .

Q. What strategies optimize reaction yield and selectivity in the synthesis of this compound?

  • Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading). Use in situ monitoring techniques like Raman spectroscopy to track intermediate formation. For stereochemical control, consider chiral catalysts or kinetic resolution methods. Pilot-scale trials with iterative adjustments improve reproducibility .

Q. How can researchers analyze the compound’s interactions in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer : Perform receptor-response studies using heterologous expression systems (e.g., transfected HEK cells) to assess agonistic/antagonistic activity. Combine molecular docking simulations (e.g., AutoDock Vina) with mutagenesis experiments to identify binding residues. Validate findings via competitive binding assays and bioactivity profiling .

Q. What methodologies address contradictions in spectral data interpretation (e.g., overlapping peaks in NMR)?

  • Methodological Answer : Apply 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals. Use deuterated solvents and variable-temperature NMR to reduce dynamic effects. Cross-validate with alternative spectroscopic methods, such as X-ray crystallography or electron ionization MS. Triangulate data with computational predictions to confirm assignments .

Q. How should researchers handle volatility and reactivity challenges during experimental handling?

  • Methodological Answer : Conduct reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. Use cold traps or scrubbers for volatile byproducts. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and fume hoods, is critical. Monitor airborne concentrations with real-time sensors to ensure safety compliance .

Data Integration and Validation Table

Research Aspect Recommended Techniques Key References
Structural ConfirmationNMR, IR, MS, DFT
Synthesis OptimizationDoE, in situ Raman, pilot-scale trials
Computational ValidationQSPR, neural networks, hybrid modeling
Biological InteractionDocking simulations, receptor-response assays
Safety and HandlingPPE protocols, airborne sensors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.